4-Nitrophenyl chloroacetate
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrophenyl chloroacetate derivatives and related compounds has been explored in various studies. For instance, Srinivasan et al. (2016) detailed the synthesis and structural analysis of alkaline-earth metal salts of 4-nitrophenylacetic acid, highlighting the diverse coordination polymers that can be formed and their thermal properties (Srinivasan, Dhavskar, & Näther, 2016). These findings contribute to understanding the synthetic versatility of 4-nitrophenylacetic acid derivatives and their potential utility in materials science.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Nitrophenyl chloroacetate has been thoroughly investigated. For example, Binkowska et al. (2001) conducted structural and spectroscopic studies on a 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane, revealing insights into the hydrogen bonding interactions and the structure's stability in different solvents (Binkowska et al., 2001). Such studies are crucial for understanding the molecular interactions and stability of 4-nitrophenyl chloroacetate derivatives.
Chemical Reactions and Properties
The reactivity of 4-Nitrophenyl chloroacetate and its derivatives has been the subject of extensive research. Neuvonen (1990) examined the general base catalysis in the methanolysis of 4-nitrophenyl acetates, including chloroacetate, providing insights into the reaction mechanisms and the role of pyridine bases as catalysts (Neuvonen, 1990). Understanding these chemical reactions is essential for manipulating the chemical properties of 4-nitrophenyl chloroacetate for various applications.
Physical Properties Analysis
The physical properties of 4-Nitrophenyl chloroacetate derivatives are closely linked to their molecular structure. For instance, the crystalline structure and specific interactions within the compound can influence its melting point, solubility, and thermal stability. Studies such as those by Saeed and Simpson (2012) on the synthesis and crystal structure of 1-chloro-2-methyl-4-nitrobenzene provide data on the planarity of the molecule and the stabilization mechanisms through π...π contacts and hydrogen bonds (Saeed & Simpson, 2012). Such information is critical for understanding the physical behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties of 4-Nitrophenyl chloroacetate, such as its reactivity towards nucleophiles, electrophiles, and its behavior in various chemical reactions, are fundamental to its applications in synthesis and material science. The study by Koh et al. (1999) on nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines in acetonitrile contributes to our understanding of the reaction kinetics and mechanisms underlying the chemical behavior of nitrophenyl acetate derivatives (Koh, Han, & Lee, 1999).
Scientific Research Applications
Catalysis in Methanolysis : 4-Nitrophenyl chloroacetate is involved in general base catalysis during the methanolysis process. Studies show that pyridine bases act as general base catalysts and not as nucleophiles in the methanolysis of 4-nitrophenyl acetates, including chloroacetate. Nucleophilic catalysis may occur in the imidazole-catalysed methanolysis of 4-nitrophenyl chloroacetate (Neuvonen, 1990).
Catalytic Hydrolysis of Esters : In the presence of iron-sulfur clusters, 4-nitrophenyl chloroacetate undergoes catalytic hydrolysis. This process was studied in an aqueous micellar medium, and the research helps understand the role of iron-sulfur clusters in ester hydrolysis (Dikii & Yatsimirskii, 1992).
Study of Reactions in Aqueous Acetonitrile : Research into the reactions of imidazole with 4-nitrophenyl chloroacetate in acetonitrile and aqueous acetonitrile has provided insights into the nature of the reactions, highlighting the role of water in these processes (Neuvonen, 1995).
Grafting on Surfaces : Studies have explored the grafting of 4-nitrophenyl groups on carbon or metallic surfaces without externally applied electrochemical induction. This research is significant in understanding surface chemistry and material sciences (Adenier et al., 2005).
Environmental Impact Studies : The effects of nitrophenols, including 4-nitrophenyl chloroacetate, on aquatic systems have been studied to understand their impact on the environment. This research is crucial for assessing the ecological risks of these compounds (Haghighi Podeh et al., 1995).
Photoreagents for Protein Crosslinking : 4-Nitrophenyl ethers, closely related to 4-nitrophenyl chloroacetate, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling in biochemical research (Jelenc et al., 1978).
Safety And Hazards
4-Nitrophenyl chloroacetate can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .
Future Directions
The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . This reaction allows researchers to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity . This could pave the way for future research in the field of nanostructured materials.
properties
IUPAC Name |
(4-nitrophenyl) 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFFUJNIXCDLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228329 | |
Record name | 4-nitrophenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl chloroacetate | |
CAS RN |
777-84-4 | |
Record name | 2-Chloro-4-nitrophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 777-84-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitrophenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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